Minozac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minozac is a synthetic small molecule known for its anti-inflammatory properties, particularly in the context of neuroinflammation. It has been studied extensively for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. This compound works by selectively inhibiting the production of proinflammatory cytokines, which are implicated in the progression of neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Minozac is synthesized using a molecular scaffold that has been optimized for brain penetrance and metabolic stability. The synthesis involves multiple steps, including the formation of a pyridazine ring and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
Minozac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of this compound. Substitution reactions can result in a variety of derivatives with altered functional groups .
Scientific Research Applications
Minozac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anti-inflammatory activity.
Biology: Investigated for its role in modulating glial cell activity and cytokine production.
Mechanism of Action
Minozac exerts its effects by selectively inhibiting the production of proinflammatory cytokines in the brain. It targets the p38α mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammatory responses. By inhibiting this pathway, this compound reduces the activation of glial cells and the subsequent release of proinflammatory cytokines, thereby attenuating neuroinflammation and its associated neurodegenerative effects .
Comparison with Similar Compounds
Similar Compounds
MW151: Another anti-inflammatory compound that targets neuroinflammation but with a different molecular structure.
Minaprine: A related compound with similar anti-inflammatory properties but different pharmacokinetic profiles.
Uniqueness of Minozac
This compound is unique due to its high brain penetrance and selective inhibition of proinflammatory cytokines without affecting anti-inflammatory cytokines. This selective action makes it a promising candidate for the treatment of neurodegenerative diseases, as it minimizes potential side effects associated with broad-spectrum anti-inflammatory drugs .
Biological Activity
Minozac, a small molecule compound, has gained attention for its potential neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and seizure susceptibility. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound functions primarily as a suppressor of proinflammatory cytokine production by activated glial cells. The compound has been shown to inhibit the upregulation of inflammatory markers such as interleukin-1 beta (IL-1β) and glial fibrillary acidic protein (GFAP) following TBI. This inhibition is crucial because elevated levels of these cytokines are implicated in the development of post-traumatic epilepsy (PTE) and other neurological impairments.
Case Study: Traumatic Brain Injury and Seizure Susceptibility
A significant study utilized a mouse model to investigate the effects of this compound on seizure susceptibility following TBI. In this study, adult male CD-1 mice were subjected to a closed-skull pneumatic impact to simulate TBI. Following this, they received either this compound or saline as a control. Seizures were induced using electroconvulsive shock (ECS) one week later.
- Results :
- Seizure Threshold : Mice treated with this compound exhibited a significantly higher threshold for seizure induction compared to control mice, indicating reduced seizure susceptibility.
- Cytokine Levels : Treatment with this compound resulted in lower levels of proinflammatory cytokines in the hippocampus, suggesting that it effectively mitigated the inflammatory response associated with TBI.
- Glial Activation : Immunohistochemical analysis revealed that this compound treatment reduced the activation of astrocytes and microglia, which are typically heightened following brain injury.
This study underscores the potential of this compound as a therapeutic agent in preventing increased seizure susceptibility after TBI .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Control (Saline) | This compound Treatment |
---|---|---|
Seizure Threshold (mA) | Lower | Higher |
GFAP Expression (IR Density) | Increased | Decreased |
IL-1β Levels | Elevated | Suppressed |
Microglial Activation | High | Reduced |
Additional Insights
This compound's neuroprotective potential extends beyond TBI. Research indicates that it may also play a role in various neurodegenerative conditions by modulating inflammatory responses. For instance, studies have shown that compounds similar to this compound can selectively inhibit neuroinflammatory pathways without adversely affecting normal glial functions .
Properties
IUPAC Name |
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQAXNJZHDONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924909-75-1 |
Source
|
Record name | Minozac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924909751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MINOZAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C61N9T83P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.